7-Fluoroquinazolin-2-amine

Overview

Description

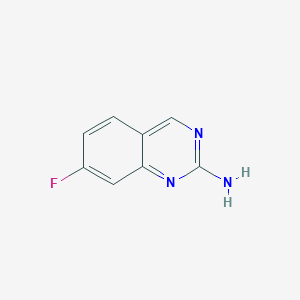

7-Fluoroquinazolin-2-amine: is a chemical compound with the molecular formula C8H6N3F . It is a derivative of quinazoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazolin-2-amine typically involves the reaction of 2-aminobenzonitrile with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like or to form quinazoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as or to produce amine derivatives.

Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Quinazoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

7-Fluoroquinazolin-2-amine has several applications in scientific research, including:

Chemistry:

- Used as a building block for the synthesis of more complex quinazoline derivatives.

- Employed in the development of new synthetic methodologies .

Biology:

- Investigated for its potential as an adenosine A2A receptor antagonist , which could have implications in treating neurodegenerative diseases and cancer .

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 7-Fluoroquinazolin-2-amine involves its interaction with specific molecular targets. As an adenosine A2A receptor antagonist , it binds to the A2A receptor, preventing the activation of intracellular signaling pathways that lead to increased cyclic adenosine monophosphate (cAMP) levels . This inhibition can modulate various physiological processes, including neurotransmission and immune responses .

Comparison with Similar Compounds

- 6-Bromo-4-(furan-2-yl)quinazolin-2-amine

- 2-Aminoquinazoline derivatives

Comparison:

- 6-Bromo-4-(furan-2-yl)quinazolin-2-amine : This compound also acts as an adenosine A2A receptor antagonist but has different substituents at the C6 and C7 positions, which can affect its binding affinity and solubility properties .

- 2-Aminoquinazoline derivatives : These compounds share the quinazoline core structure but may have different functional groups, leading to variations in their biological activities and applications .

Uniqueness: 7-Fluoroquinazolin-2-amine is unique due to the presence of the fluorine atom at the C7 position, which can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Biological Activity

7-Fluoroquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. The compound's unique structure, characterized by the presence of a fluorine atom at the 7-position of the quinazoline ring, enhances its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6N3F

- Molecular Weight : Approximately 165.15 g/mol

- Structure : The compound features a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

The biological activity of this compound is primarily attributed to its role as an adenosine A2A receptor antagonist . This mechanism is significant in various therapeutic contexts, particularly in treating neurodegenerative diseases and certain cancers. The inhibition of adenosine receptors can modulate neurotransmitter release and influence cell proliferation pathways, making it a candidate for further pharmacological exploration.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit kinase activity, which is crucial in cancer signaling pathways. The specific binding affinity of this compound to kinases may lead to reduced tumor growth in various cancer models.

Neuroprotective Effects

The antagonistic action on adenosine A2A receptors suggests potential neuroprotective effects. By inhibiting these receptors, this compound may help in conditions like Parkinson's disease and other neurodegenerative disorders by preventing excitotoxicity and promoting neuronal survival.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines. For example:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

- Tumor Models : In xenograft models, administration of the compound resulted in significant tumor reduction compared to control groups. This underscores its potential as an effective therapeutic agent against tumors driven by aberrant kinase signaling .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substituent at C7 | Adenosine A2A receptor antagonist |

| Transtinib | Tyrosine kinase inhibitor | Effective against EGFR mutations |

| 6-Bromoquinazoline derivatives | Varying halogen substitutions | Diverse anticancer activities |

Case Studies

-

Case Study on Cancer Models :

- In a study involving non-small cell lung cancer (NSCLC) models, treatment with this compound led to significant tumor regression over a treatment period of several weeks, demonstrating its efficacy as an anticancer agent.

-

Neurodegenerative Disease Models :

- In animal models simulating Parkinson's disease, administration of the compound showed reduced neuroinflammation and improved motor function outcomes compared to untreated controls.

Properties

IUPAC Name |

7-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSJPUMRRROQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440649 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-01-2 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.